CPI-637, also known as (R)-4-methyl-6-(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, is a small molecule inhibitor primarily investigated for its anticancer properties. It acts by disrupting the function of CBP and EP300, two closely related transcriptional coactivator proteins containing bromodomains. These bromodomains recognize and bind to acetylated lysine residues on histones, facilitating gene transcription. CPI-637 competitively binds to these bromodomains, inhibiting their interaction with acetylated histones and ultimately modulating the expression of genes involved in cancer cell growth and survival [, ].
CPI-637 possesses a benzodiazepinone core structure substituted with an indazole moiety. The specific arrangement of these chemical groups contributes to its high affinity and selectivity for CBP/EP300 bromodomains. The crystal structure of CPI-637 in complex with the CBP bromodomain has been solved (PDB ID: 5FTO) []. This structure reveals the specific interactions between CPI-637 and the amino acid residues within the bromodomain binding pocket, providing valuable insights for structure-based drug design efforts targeting these proteins.
CPI-637 functions by competitively binding to the bromodomains of CBP and EP300 []. This binding prevents the recognition and interaction of these proteins with acetylated lysine residues on histones, primarily at enhancer regions. By disrupting this interaction, CPI-637 disrupts the formation of transcriptional complexes and downregulates the expression of genes regulated by CBP/EP300. The specific genes affected by CPI-637 treatment vary depending on the cellular context and the disease model studied.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: